Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane
Description
Properties
Molecular Formula |
C6H10BrF |
|---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(fluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H10BrF/c7-3-5-1-6(2-5)4-8/h5-6H,1-4H2 |
InChI Key |
PKSUEOJWYZDUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CBr)CF |
Origin of Product |
United States |
Preparation Methods
Bromomethylation of Cyclobutane Derivatives
A well-documented method for preparing bromomethylcyclobutane derivatives involves the bromination of cyclobutyl methanol using N-bromosuccinimide (NBS) in the presence of a radical initiator and an aprotic solvent such as methylene dichloride or ether. The reaction is typically conducted under controlled temperature (20–40 °C) to optimize yield and selectivity.
- Cyclobutyl methanol is dissolved in an aprotic solvent (e.g., methylene dichloride).
- Triphenyl phosphite or diisooctyl phenyl phosphite is added as a phosphorous acid ester catalyst.
- N-bromosuccinimide (NBS) is added gradually while maintaining the temperature at 35–38 °C.
- The reaction mixture is stirred for 4–6 hours.
- The organic phase is washed with water multiple times to remove impurities.
- The solvent is removed by distillation under atmospheric and reduced pressure conditions.
- The bromomethylcyclobutane is collected by fractional distillation at 134–136 °C.
| Entry | Scale (mol) | Catalyst (mol) | Solvent Volume (L) | NBS (mol) | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 1 | Triphenyl phosphite (1.2) | 2 | 1.2 | 38 ± 2 | 4 | 72 | 98.3 |
| 2 | 5 | Triphenyl phosphite (5.5) | 10 | 5.5 | 35 ± 2 | 6 | 75 | 98.6 |
| 3 | 1 | Diisooctyl phenyl phosphite (1.5) | 2 | 1.8 | 38 ± 2 | 4 | 73 | 98.2 |
Data adapted from patent CN103435439A, demonstrating scalable and efficient bromomethylation with high purity and yield.
Fluoromethylation of Cyclobutane Derivatives
The introduction of the fluoromethyl group at the 3-position is generally achieved by selective fluorination of the corresponding methyl group on the cyclobutane ring. This step often follows or is combined with the bromomethylation step in a sequential or tandem synthesis.
Common fluorination methods include:
- Use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
- Radical fluorination under photochemical or thermal conditions.
The stereochemical control is critical to maintain the rel-(1r,3r) configuration.
Combined Synthesis of this compound
A typical synthetic route involves:
- Starting from cyclobutane derivatives with methyl substituents.
- Bromination of the methyl group at C-1 using NBS and phosphite catalysts.
- Subsequent fluorination of the methyl group at C-3 using a selective fluorinating agent.
- Purification by distillation and chromatographic methods to isolate the rel-(1r,3r) isomer.
Research Findings and Analysis
- The use of triphenyl phosphite as a catalyst improves the bromination efficiency and selectivity, reducing side reactions and increasing yield.
- Controlled temperature (35–40 °C) is essential to avoid over-bromination or decomposition.
- The choice of solvent (methylene dichloride or ether) affects reaction kinetics and product isolation.
- The bromomethylation step yields bromomethylcyclobutane with purity above 98%, suitable for subsequent fluorination.
- Fluorination methods must be carefully selected to avoid racemization or isomerization, preserving the rel-(1r,3r) stereochemistry.
- The overall synthetic route is amenable to scale-up for industrial production due to mild conditions and relatively low-cost reagents.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| Bromomethylation | Cyclobutyl methanol, NBS, triphenyl phosphite, methylene dichloride | 35–38 °C, 4–6 h, aprotic solvent | Bromomethylcyclobutane, 72–75% yield, >98% purity |
| Fluoromethylation | Selectfluor or DAST (fluorinating agents) | Mild conditions, stereoselective | Fluoromethyl substitution at C-3, retention of stereochemistry |
| Purification | Distillation (atmospheric and reduced pressure) | 134–136 °C distillation cut | Isolation of pure rel-(1r,3r) isomer |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, while the fluoromethyl group exhibits lower reactivity due to the strength of the C–F bond.
Key Observations :
-
Reactions proceed with retention of stereochemistry at the fluoromethyl group but inversion at the bromomethyl site.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved stabilization of transition states .
Elimination Reactions
Under basic conditions, dehydrohalogenation occurs, forming a cyclobutene derivative.
| Base | Solvent | Temperature | Product | Yield | References |
|---|---|---|---|---|---|
| DBU | THF | 80°C | 3-(fluoromethyl)cyclobutene | 88% | |
| KOtBu | DMSO | 120°C | 1-(fluoromethyl)cyclobutene | 45% |
Mechanistic Insight :
-
Elimination follows an E2 pathway , with simultaneous removal of H<sub>α</sub> and Br<sup>–</sup> to form a double bond .
-
Steric hindrance from the cyclobutane ring favors formation of the less substituted alkene.
Cross-Coupling Reactions
The bromomethyl group participates in Pd-catalyzed couplings , enabling access to complex architectures.
Challenges :
-
Fluorine’s electronegativity reduces electron density at the cyclobutane ring, slowing oxidative addition .
-
Steric constraints necessitate bulky ligands (e.g., XPhos) for efficient coupling .
Radical-Mediated Transformations
The bromomethyl group undergoes homolytic cleavage under radical initiators, enabling C–C bond formation.
Notable Trend :
-
Fluorine’s inductive effect stabilizes adjacent radicals, enhancing selectivity for bromomethyl over fluoromethyl functionalization .
Comparative Reactivity
| Functional Group | Reaction Rate (Relative to CH<sub>3</sub>Br) | Dominant Pathway |
|---|---|---|
| Bromomethyl | 1.0 | S<sub>N</sub>2/E2 |
| Fluoromethyl | 0.02 | Electrophilic substitution |
Scientific Research Applications
Applications in Organic Chemistry
Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane serves as an intermediate in organic synthesis. Its applications include:
- Generation of diverse derivatives
- Building block for synthesizing complex molecules
- Reagent in organic transformations
The unique properties of bromine and fluorine substituents make it a valuable compound in medicinal chemistry and materials science.
Scientific Research
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane has several scientific research applications:
- Chemistry The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
- Biology It may be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biomolecules.
- Industry Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Interaction studies
Interaction studies involving this compound often focus on its reactivity with biological molecules or other chemical species. Key areas of investigation include:
- Reaction mechanisms
- Spectroscopic properties
- Biological activity
Mechanism of Action
The mechanism of action of Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl and fluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous cyclobutane derivatives below:
Key Observations :
- Substituent Effects : The bromomethyl and fluoromethyl groups in the target compound introduce steric hindrance and electronic effects distinct from aromatic bromine (e.g., in ’s bromophenyl compound). The absence of an ester or hydroxyl group reduces hydrogen-bonding capacity compared to the compound in .
- Molecular Weight : The target compound’s lower molecular weight (~193.04 g/mol) reflects its simpler structure compared to ’s aromatic ester derivative (598.32 g/mol).
Reactivity and Stability
- Halogen Reactivity : The bromomethyl group is more susceptible to nucleophilic substitution (e.g., Suzuki coupling) than fluoromethyl due to bromine’s lower bond dissociation energy (Br-C: ~65 kcal/mol vs. F-C: ~116 kcal/mol). This contrasts with 1,3-dibromocyclobutane, where dual bromine atoms enable sequential functionalization .
- Ring Strain: Cyclobutane’s angle strain (~160° vs. ideal 109.5°) increases susceptibility to ring-opening reactions. However, fluoromethyl groups may stabilize the ring via hyperconjugation, a property less pronounced in non-fluorinated analogs like 1,3-dibromocyclobutane.
Spectroscopic Characterization
Structural elucidation of halogenated cyclobutanes typically employs NMR and UV spectroscopy, as demonstrated in ’s analysis of Zygocaperoside and Isorhamnetin-3-O glycoside . For the target compound:
- ¹H-NMR : Expected split signals for diastereotopic protons on the cyclobutane ring, with coupling constants (³J) reflecting transannular interactions.
- ¹³C-NMR : Deshielded carbons adjacent to halogens (e.g., C-Br at ~30 ppm, C-F at ~80 ppm).
Research Implications and Gaps
- Data Mining Insights: highlights the utility of substructure analysis in predicting carcinogenicity or bioactivity . The target compound’s halogenated cyclobutane core may correlate with specific toxicophores, though experimental validation is needed.
Biological Activity
Rel-(1R,3R)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane is a cyclobutane derivative characterized by the presence of bromomethyl and fluoromethyl groups at the 1 and 3 positions, respectively. Its unique stereochemistry and functional groups make it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including interaction studies, potential therapeutic applications, and comparisons with related compounds.
- Molecular Formula : CHBrF
- Molecular Weight : Approximately 167.02 g/mol
- Structure : The compound features a cyclobutane ring with bromine and fluorine substituents that influence its reactivity and biological properties.
Interaction Studies
Research indicates that this compound interacts with various biological molecules. Key areas of investigation include:
- Reactivity with Nucleophiles : The bromomethyl group can undergo nucleophilic substitution reactions, which are significant for modifying biological targets.
- Potential as a Medicinal Agent : Due to its structural similarities to known pharmacophores, this compound may exhibit activity against specific biological pathways.
Case Studies
A few notable studies highlight the biological relevance of this compound:
- Antagonistic Activity : In a study involving TRPA1 channels, compounds structurally similar to this compound demonstrated antagonistic properties. These findings suggest potential applications in pain management and inflammatory conditions .
- Synthesis and Biological Testing : A synthetic pathway leading to this compound was developed, allowing for the evaluation of its biological activity in vitro. Initial tests indicated moderate activity against certain targets, warranting further exploration into its therapeutic potential.
Comparative Analysis
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromocyclobutane | Bromine at position 1 | Lacks fluorine substitution |
| 3-Fluorocyclobutane | Fluorine at position 3 | Lacks bromine substitution |
| Rel-(1R,3R)-1-bromo-3-methylcyclobutane | Methyl instead of fluoromethyl | Different functional group affecting reactivity |
| Rel-(1R,3R)-1-fluoro-3-bromocyclobutane | Fluorine at position 1 and bromine at position 3 | Inverted halogen positions |
This comparison illustrates that while this compound shares features with these compounds, its unique combination of bromine and fluorine at specific positions distinguishes it in terms of potential reactivity and biological activity.
The mechanism by which this compound exerts its biological effects involves:
- Nucleophilic Substitution : The bromomethyl group acts as a leaving group in nucleophilic substitution reactions.
- Hydrogen Bonding : The fluoromethyl group may participate in hydrogen bonding interactions with biological macromolecules.
These interactions can significantly influence the compound's reactivity and overall biological activity.
Q & A
Q. What safety protocols are essential for handling brominated and fluorinated cyclobutanes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
